molecular formula C7H9N3O B7806883 N-hydroxy-2-(2-pyridinyl)ethanimidamide

N-hydroxy-2-(2-pyridinyl)ethanimidamide

Cat. No.: B7806883
M. Wt: 151.17 g/mol
InChI Key: PXMSSPLOGAKGEO-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(2-pyridinyl)ethanimidamide (IUPAC name: N'-hydroxy-2-(pyridin-2-yl)ethanimidamide) is an organic compound characterized by a pyridine ring attached to an ethanimidamide backbone with a hydroxylamine substituent. Its molecular formula is C₇H₉N₃O, with a molecular weight of 151.17 g/mol .

Properties

IUPAC Name

N'-hydroxy-2-pyridin-2-ylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7(10-11)5-6-3-1-2-4-9-6/h1-4,11H,5H2,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMSSPLOGAKGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-2-(2-pyridinyl)ethanimidamide typically involves the reaction of 2-pyridinecarboxaldehyde with hydroxylamine under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then reduced to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: N-hydroxy-2-(2-pyridinyl)ethanimidamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, N-hydroxy-2-(2-pyridinyl)ethanimidamide is used as a reagent in organic synthesis and as a building block for the construction of more complex molecules.

Biology: In biological research, the compound is utilized in the study of enzyme mechanisms and as a tool for probing biological pathways.

Industry: In industry, the compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which N-hydroxy-2-(2-pyridinyl)ethanimidamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biological processes and leading to desired outcomes.

Comparison with Similar Compounds

Pyridine Positional Isomers

  • N-Hydroxy-2-(3-pyridinyl)ethanimidamide
    • Structure : Pyridine ring attached at the 3-position.
    • Molecular Formula : C₇H₉N₃O (identical to the 2-pyridinyl analog).
    • Key Difference : The 3-pyridinyl substitution may alter electronic properties and binding affinity in biological systems compared to the 2-pyridinyl variant.
    • Applications : Used in coordination chemistry and as intermediates in drug synthesis .

Heterocyclic Substitutions

  • N-Hydroxy-2-(2-thienyl)ethanimidamide Structure: Thiophene replaces pyridine. Molecular Formula: C₆H₇N₃OS. Synthesis: Prepared via amidoxime routes, yielding 97% purity in some cases .
  • N-Hydroxy-2-(4-morpholinyl)ethanimidamide

    • Structure : Morpholine ring replaces pyridine.
    • Molecular Formula : C₆H₁₃N₃O₂.
    • Key Difference : The morpholine oxygen improves solubility in polar solvents.
    • Commercial Availability : Priced at $245–$1,000 per gram, indicating high value in pharmaceutical research .

Functionalized Derivatives

  • N-Hydroxy-2-(4-isopropoxybenzenesulfonyl)ethanimidamide

    • Structure : Contains a sulfonyl and isopropoxy group.
    • Molecular Formula : C₁₁H₁₆N₂O₄S.
    • Key Difference : The sulfonyl group increases acidity (pKa ~1–2) and thermal stability (melting point: 210–214°C).
    • Hazard Profile : Classified as harmful (Xn) upon ingestion .
  • Ethyl-3-{[(2-formyl-1-methyl-1H-benzimidazol-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate Structure: Benzimidazole-pyridine hybrid. Applications: Intermediate in synthesizing Dabigatran etexilate, an anticoagulant. Synthetic Yield: Not explicitly reported, but analogous reactions achieve 29–33% yields under optimized conditions .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C)
N-Hydroxy-2-(2-pyridinyl)ethanimidamide C₇H₉N₃O 151.17 2-Pyridinyl Not reported
N-Hydroxy-2-(3-pyridinyl)ethanimidamide C₇H₉N₃O 151.17 3-Pyridinyl Not reported
N-Hydroxy-2-(2-thienyl)ethanimidamide C₆H₇N₃OS 169.21 2-Thienyl Not reported
N-Hydroxy-2-(4-morpholinyl)ethanimidamide C₆H₁₃N₃O₂ 159.19 4-Morpholinyl Not reported
N-Hydroxy-2-(4-isopropoxybenzenesulfonyl)ethanimidamide C₁₁H₁₆N₂O₄S 272.32 4-Isopropoxybenzenesulfonyl 210–214

Biological Activity

N-hydroxy-2-(2-pyridinyl)ethanimidamide, also referred to as N-hydroxy-2-pyridin-2-yl-acetamidine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxyl group attached to a pyridine ring, combined with an acetamidine moiety. Its structural formula can be represented as follows:

C8H10N4O\text{C}_8\text{H}_{10}\text{N}_4\text{O}

This unique combination of functional groups imparts distinct biological activities, making it a subject of ongoing research.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism involves the inhibition of specific enzymes crucial for tumor growth.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is often implicated in inflammatory processes .

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of enzymes such as COX-1 and COX-2, thereby blocking their activity and reducing the production of pro-inflammatory mediators like prostaglandins.
  • Cellular Interaction : It interacts with cellular pathways involved in apoptosis and proliferation, suggesting a role in cancer therapy by promoting programmed cell death in malignant cells.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Modification Effect on Activity
Hydroxyl GroupEssential for enzyme inhibition; enhances binding affinity.
Acetamidine MoietyCritical for anticancer activity; modifications can lead to increased potency or selectivity .
Pyridine RingContributes to overall stability and interaction with biological targets.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant activity against resistant bacterial strains, suggesting its potential as a novel antibiotic agent.
  • Cancer Cell Lines : In vitro studies showed that this compound reduced viability in several cancer cell lines, including breast and colon cancer cells, by inducing apoptosis through caspase activation pathways.
  • Inflammation Models : Animal models treated with this compound showed reduced swelling and pain in carrageenan-induced paw edema tests, indicating its potential use in treating inflammatory conditions .

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